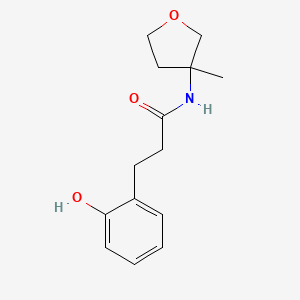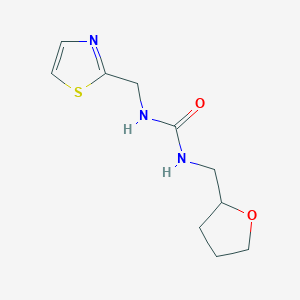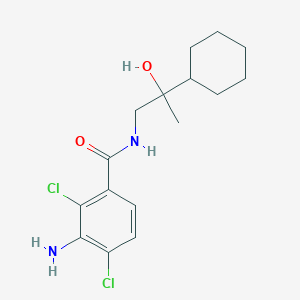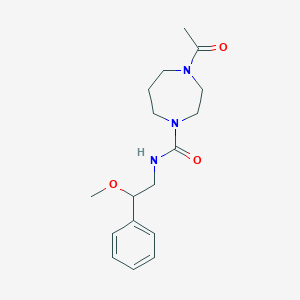
3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydroxyphenyl group, a methyloxolan group, and a propanamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the 2-hydroxyphenyl intermediate through a reaction between phenol and an appropriate halogenated compound under basic conditions.
Formation of the Methyloxolan Intermediate: The next step involves the synthesis of the 3-methyloxolan intermediate through a cyclization reaction of a suitable diol with an acid catalyst.
Coupling Reaction: The final step involves the coupling of the hydroxyphenyl intermediate with the methyloxolan intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methyloxolan group can enhance the compound’s stability and bioavailability, while the propanamide group can facilitate binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)pentanamide: Similar structure with a pentanamide group instead of a propanamide group.
Uniqueness
3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N-(3-methyloxolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(8-9-18-10-14)15-13(17)7-6-11-4-2-3-5-12(11)16/h2-5,16H,6-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCUHPQDJSCWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)NC(=O)CCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7411231.png)
![N-methyl-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]benzenesulfonamide](/img/structure/B7411233.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7411245.png)
![3-[1-[2-(2,4,5-Trifluorophenyl)acetyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7411253.png)
![[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7411262.png)
![N-[(2-methylphenyl)methyl]-4-(pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B7411269.png)
![1-(1-Cyclopropylethyl)-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B7411275.png)
![1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea](/img/structure/B7411279.png)
![1-[1-(2-Methylpropyl)piperidin-4-yl]-3-(oxan-4-yl)urea](/img/structure/B7411280.png)
![N-[[3-(dimethylamino)phenyl]methyl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7411295.png)
![4-methyl-N-[[5-(methylsulfamoyl)thiophen-2-yl]methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7411300.png)

